molecular formula C13H15NO2 B14547170 2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]- CAS No. 62062-36-6

2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]-

Cat. No.: B14547170
CAS No.: 62062-36-6
M. Wt: 217.26 g/mol
InChI Key: SDFPWXRSZWXNQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]- is a complex organic compound known for its unique structure and versatile chemical properties. This compound is characterized by the presence of a pyridinylidene group attached to a pentanedione backbone, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]- typically involves the condensation of 2,4-pentanedione with a suitable pyridine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]- has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into the compound’s potential therapeutic properties is ongoing, with studies exploring its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism by which 2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]- exerts its effects involves its ability to form stable complexes with various molecular targets. The compound’s structure allows it to participate in keto-enol tautomerism, which can influence its reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Pentanedione, 3-methyl-: Known for its use in organic synthesis and as a ligand in coordination chemistry.

    2,4-Pentanedione, 3-(1-methylethyl)-: Used in similar applications but with different reactivity due to the presence of an isopropyl group.

    2,3-Pentanedione, 4-methyl-: Another related compound with distinct chemical properties and applications.

Uniqueness

What sets 2,4-Pentanedione, 3-[(1-methyl-4(1H)-pyridinylidene)ethylidene]- apart is its unique pyridinylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62062-36-6

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

IUPAC Name

3-[2-(1-methylpyridin-4-ylidene)ethylidene]pentane-2,4-dione

InChI

InChI=1S/C13H15NO2/c1-10(15)13(11(2)16)5-4-12-6-8-14(3)9-7-12/h4-9H,1-3H3

InChI Key

SDFPWXRSZWXNQU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=CC=C1C=CN(C=C1)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.